molecular formula C23H23N5O5 B2776962 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-40-6

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Numéro de catalogue: B2776962
Numéro CAS: 899742-40-6
Poids moléculaire: 449.467
Clé InChI: RQEMYDNEZDFMAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based carboxamide derivative characterized by dual ethoxy and methoxy substituents on its aromatic rings. The compound features a 4-ethoxy-3-methoxyphenyl group at position 2 and a 2-ethoxyphenyl group at position 9 of the purine scaffold. This substitution pattern introduces steric bulk and electron-donating effects, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEMYDNEZDFMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the CAS number 899742-40-6, is a synthetic compound that belongs to the purine class of molecules. Its molecular formula is C23H23N5O5C_{23}H_{23}N_{5}O_{5} and has a molecular weight of approximately 449.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The chemical structure of this compound features a purine base modified by various ethoxy and methoxy substituents, which may influence its biological activity. The structural formula can be represented as follows:

InChI InChI 1S C23H23N5O5 c1 4 32 15 9 7 6 8 14 15 28 22 19 26 23 28 30 18 20 24 29 25 21 27 22 13 10 11 16 33 5 2 17 12 13 31 3 h6 12H 4 5H2 1 3H3 H2 24 29 H 26 30 \text{InChI }\text{InChI 1S C23H23N5O5 c1 4 32 15 9 7 6 8 14 15 28 22 19 26 23 28 30 18 20 24 29 25 21 27 22 13 10 11 16 33 5 2 17 12 13 31 3 h6 12H 4 5H2 1 3H3 H2 24 29 H 26 30 }

Anticancer Properties

Research indicates that compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo purines exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of purines have shown potent inhibition of macromolecular synthesis in HeLa cells and other tumor cell lines. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells .

Table 1: In Vitro Anticancer Activity of Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-(4-Ethoxy...)HeLa~0.5Inhibition of DNA synthesis
1-(3-Oxoprop...)Various Tumors~0.5Cytotoxicity through nucleophilic attack

Anti-inflammatory Effects

In addition to anticancer properties, certain studies suggest that this compound may exhibit anti-inflammatory activities. The presence of methoxy and ethoxy groups can enhance the interaction with inflammatory mediators, potentially modulating pathways involved in inflammation .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases, thereby interfering with nucleic acid metabolism. This interference can lead to the inhibition of critical enzymes involved in DNA replication and repair processes.

Case Studies

  • Study on Cytotoxicity : A study involving various purine derivatives demonstrated that compounds with similar structures to 2-(4-ethoxy...) effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have demonstrated significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored in various studies, suggesting that it may act by interfering with cellular signaling pathways associated with tumor growth.

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting enzymes that play critical roles in disease processes. For instance, studies have highlighted its effectiveness against phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions . This inhibition could lead to therapeutic strategies for managing inflammatory diseases.

Antimicrobial Properties

Given the increasing resistance to conventional antibiotics, the exploration of new antimicrobial agents is crucial. Preliminary studies suggest that this purine derivative exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated inhibition of cancer cell proliferation in vitro.
Enzyme InhibitionEffective inhibition of phospholipase A2, indicating potential anti-inflammatory effects.
AntimicrobialShowed activity against resistant bacterial strains, warranting further investigation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The purine ring and aromatic substituents undergo oxidation under controlled conditions:

Oxidizing Agent Reaction Site Product Conditions
KMnO₄ (acidic)C8 oxo group8-oxo derivative stabilizationRoom temperature, H₂SO₄
OzoneEthoxy-phenyl double bondsCleavage to carboxylic acids−78°C, CH₂Cl₂
H₂O₂Methoxy groupsDemethylation to catechol derivativesBasic pH, 60°C

Oxidation primarily targets electron-rich regions, such as methoxy and ethoxy substituents, generating metabolites or intermediates with enhanced polarity.

Nucleophilic Substitution

The carboxamide group (–CONH₂) and purine nitrogen atoms participate in nucleophilic reactions:

  • Amide Hydrolysis :
    Acidic (HCl) or basic (NaOH) conditions cleave the carboxamide to form a carboxylic acid (–COOH) and amine (–NH₂).

    R–CONH₂ + H₂O → R–COOH + NH₃(H⁺ or OH⁻)\text{R–CONH₂ + H₂O → R–COOH + NH₃} \quad (\text{H⁺ or OH⁻})
  • Purine Ring Modifications :
    Nucleophiles (e.g., amines, thiols) displace substituents at N7 or N9 positions, altering biological activity.

Electrophilic Aromatic Substitution

Methoxy and ethoxy groups direct electrophiles to specific positions on the aromatic rings:

Electrophile Position Product Catalyst
NO₂⁺Para to OMeNitro-substituted derivativeH₂SO₄, 0°C
Cl⁺Ortho to OEtChlorinated analogFeCl₃, 40°C
SO₃H⁺Meta to OMeSulfonated compoundFuming H₂SO₄

Substituents enhance ring activation, favoring nitration or halogenation at electron-rich sites.

Hydrolysis and Stability

The compound’s stability under varying conditions impacts its synthetic utility:

Condition Effect Degradation Pathway
Acidic (pH < 3)Cleavage of ethoxy groupsFormation of phenolic byproducts
Basic (pH > 10)Purine ring openingRelease of urea derivatives
Aqueous buffer (pH 7)Slow hydrolysis of carboxamide6-carboxylic acid formation

Functional Group Transformations

Key transformations include:

  • Acylation :
    The –NH₂ group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group at C8 to a hydroxyl, altering ring tautomerism.

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

Derivative Activity Target
Nitro-substituted analogEnhanced antimicrobial activityBacterial gyrase
Demethylated catecholAntioxidant propertiesROS scavenging
Chlorinated purineKinase inhibitionATP-binding pockets

Comparaison Avec Des Composés Similaires

Compound A : 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 1022155-73-2)

  • Key Differences: Replaces the 4-ethoxy-3-methoxyphenyl group with a 4-hydroxyphenylamino moiety. The hydroxyl group increases polarity but reduces stability compared to ethoxy/methoxy groups.

Compound B : 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 869069-21-6)

  • Key Differences :
    • Lacks the 3-methoxy group on the 4-ethoxyphenyl substituent (para-ethoxy only).
  • High purity and scalability are noted for this analog, suggesting optimized synthetic routes .

Compound C : 2-(2,4-dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide

  • Key Differences :
    • Features a 2,4-dimethoxyphenyl group (electron-rich) instead of 4-ethoxy-3-methoxyphenyl.
    • Phenyl group at position 9 lacks ethoxy substitution.
  • Implications : Enhanced electron-donating effects from dimethoxy groups may improve π-π stacking interactions but reduce lipophilicity compared to ethoxy substituents .

Compound D : 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS: 64440-99-9)

  • Key Differences :
    • Replaces aromatic substituents with methyl groups (2-methyl purine, 4-methylphenyl at position 9).
  • Implications : Increased hydrophobicity and metabolic stability due to alkyl groups, but reduced hydrogen-bonding capacity .

Compound E : 6-amino-7-(4-phenoxyphenyl)-9-(piperidin-4-ylmethyl)-8-oxo-8,9-dihydro-7H-purine (Patent Example)

  • Key Differences: Incorporates a piperidinylmethyl group and 4-phenoxyphenyl substituent.
  • Implications : Enhanced target specificity for aminergic receptors (e.g., kinases) due to the basic piperidine moiety .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/CatalystsTemperatureYieldPurityReference
1BF₃·Et₂O, DMF80°C52%93%
2KMnO₄, EtOH25°C65%97%

Q. Table 2. Biological Activity Data Comparison

Assay TypeTargetIC₅₀ (μM)Cell LineReference
KinaseCDK20.45HEK293
ProteaseMMP-91.2HeLa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.